molecular formula C20H18O3 B1294721 1,1,1-Tris(4-hydroxyphenyl)ethane CAS No. 27955-94-8

1,1,1-Tris(4-hydroxyphenyl)ethane

Cat. No. B1294721
CAS RN: 27955-94-8
M. Wt: 306.4 g/mol
InChI Key: BRPSWMCDEYMRPE-UHFFFAOYSA-N
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Description

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is a core molecule that has been utilized in various chemical syntheses and applications. It is characterized by its three phenol groups attached to an ethane backbone, which allows it to act as a versatile precursor in the formation of dendritic structures and complex polymers .

Synthesis Analysis

The synthesis of dendritic aliphatic polyesters using THPE as a core molecule involves a convergent approach, where dendrons of up to four generations are synthesized from 2,2-bis(hydroxymethyl)propionic acid and then coupled to the THPE core. The esterifications are performed by converting the acid into acid chloride and reacting it with hydroxyl groups in the presence of triethylamine and dimethylaminopyridine . Additionally, THPE has been silylated and polycondensed with various monomers to create branched poly(ether ketone)s with pendant functional groups, demonstrating its utility in polymer chemistry .

Molecular Structure Analysis

The molecular structure of THPE-based compounds has been extensively studied. For instance, hydrogen-bond networks have been observed in tris(4-hydroxyphenyl)methane, where molecules are connected into two-dimensional square networks. These networks can be further complexed with other molecules like 4,4'-bipyridine to form rectangular networks . Moreover, the structure of THPE has been manipulated to create multicyclic poly(benzonitrile ether)s, showcasing its ability to form tree-shaped and cyclic polyethers .

Chemical Reactions Analysis

THPE has been shown to facilitate copper-catalyzed cross-coupling reactions, acting as a tridentate O-donor ligand. It enables the formation of C-N, C-S, and C-O bonds with aryl iodides, amides, thiols, and phenols, leading to the desired products in good to excellent yields . The chemical reactivity of THPE also extends to its interaction with borate to form complex anions in alkaline aqueous solutions, demonstrating its potential in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of THPE and its derivatives have been characterized through various analytical techniques. For example, 1H NMR and 13C NMR spectroscopy, along with elemental analyses, suggest the synthesis of pure and monodisperse dendrimers. Molecular self-diffusion studies have been performed to understand the behavior of these dendrimers in solution . The thermal stability and decomposition mechanisms of THPE-based compounds have also been investigated, providing insights into their potential applications as flame retardants and in materials science .

Scientific Research Applications

Hydrogen-Bonded Structural Applications

1,1,1-Tris(4-hydroxyphenyl)ethane has been extensively studied for its ability to form complex hydrogen-bonded structures. Research shows that it can create intricate hydrogen-bonded networks, demonstrating its potential in crystal engineering and material science. For instance, a study found that it forms a structure with ten interpenetrated hexagonal nets, showcasing its utility in creating multidimensional molecular architectures (Bényei et al., 1998). Another study highlighted its ability to form three-dimensional hydrogen-bonding networks, further emphasizing its potential in crystallography and material synthesis (Ferguson et al., 1997).

Safety And Hazards

1,1,1-Tris(4-hydroxyphenyl)ethane is classified as toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a cool and dark place .

properties

IUPAC Name

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol
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InChI

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BRPSWMCDEYMRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18O3
Source PubChem
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DSSTOX Substance ID

DTXSID2037712
Record name 4,4',4''-Ethane-1,1,1-triyltriphenol
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Molecular Weight

306.4 g/mol
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Physical Description

Dry Powder, White to tan odorless powder; [DuPont MSDS]
Record name Phenol, 4,4',4''-ethylidynetris-
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Record name 1,1,1-Tris(4-hydroxyphenyl)ethane
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Product Name

1,1,1-Tris(4-hydroxyphenyl)ethane

CAS RN

27955-94-8
Record name Tris(4-hydroxyphenyl)ethane
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Record name Phenol, 4,4',4''-ethylidynetris-
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Record name 4,4',4''-Ethane-1,1,1-triyltriphenol
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Record name 4,4',4''-(ethan-1,1,1-triyl)triphenol
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Record name Phenol, 4,4',4''-ethylidynetris
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Record name 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
HR Kricheldorf, L Vakhtangishvili… - Journal of Polymer …, 2002 - Wiley Online Library
Branched poly(ether sulfone)s were prepared from 1,1,1‐tris(4‐hydroxyphenyl) ethane and 4,4′‐difluorodiphenyl sulfone (DFDPS) either by polycondensation in dimethyl sulfoxide …
Number of citations: 74 onlinelibrary.wiley.com
HR Kricheldorf, L Vakhtangishvili… - Journal of Polymer …, 2004 - Wiley Online Library
Poly(pyridine ether)s were prepared in two ways: the polycondensation of silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane (THPE) with 2,6‐difluoropyridine (method A) and the …
Number of citations: 34 onlinelibrary.wiley.com
HR Kricheldorf, R Hobzova, G Schwarz… - …, 2005 - ACS Publications
Silylated 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) was polycondensed in N-methylpyrrolidone with either 2,6-difluorobenzonitrile or 2,4-difluorobenzonitrile under conditions allowing …
Number of citations: 18 pubs.acs.org
CH Lin, HT Lin, YW Tian, SA Dai… - Journal of Polymer …, 2011 - Wiley Online Library
We reveal a route for the preparation of phosphinated bisphenol, 1,1‐bis(4‐hydroxyphenyl)‐1‐(6‐oxido‐6H‐dibenz <1,2> oxaphosphorin‐6‐yl)ethane (2), via a one‐pot reaction …
Number of citations: 23 onlinelibrary.wiley.com
HR Kricheldorf, L Vakhtangishvili… - Journal of Polymer …, 2005 - Wiley Online Library
1,1‐Tris(4‐trimethylsiloxyphenyl)ethane, (silylated THPE), was polycondensed with 2,4‐difluoroacetophenone and 2,4‐difluorobenzophenone. All polycondensations were performed …
Number of citations: 20 onlinelibrary.wiley.com
CM Zakaria, G Ferguson, AJ Lough… - … Section C: Crystal …, 2002 - scripts.iucr.org
The adduct 1,6-diaminohexane–1,1,1-tris(4-hydroxyphenyl)ethane (1/2) is a salt {hexane-1,6-diyldiammonium–4-[1,1-bis(4-hydroxyphenyl)ethyl]phenolate (1/2)}, C6H18N22+·…
Number of citations: 4 scripts.iucr.org
M Miyasaka, T Takazoe, H Kudo, T Nishikubo - Polymer journal, 2010 - nature.com
Hyperbranched polycarbonates (HBPCs) with M n= 2.1–7.1× 10 3 were synthesized by A 2+ B 3 polymerization using di-tert-butyl tricarbonate as the A 2 monomer and 1, 1, 1-tris (4-…
Number of citations: 13 www.nature.com
CM Zakaria, G Ferguson, AJ Lough… - … Section C: Crystal …, 2002 - scripts.iucr.org
In the adduct 1,2-bis(4-pyridyl)ethane–1,1,1-tris(4-hydroxyphenyl)ethane (1/2), C12H12N2·2C20H18O3, the bipyridyl component lies across an inversion centre in P\overline 1. The tris-…
Number of citations: 4 scripts.iucr.org
G Ferguson, W Bell, PI Coupar… - … Section B: Structural …, 1997 - scripts.iucr.org
In 1,1,1-tris(4-hydroxyphenyl)ethane, C20H18O3 (1), monoclinic la, a = 7.9781 (10), b = 18.558 (3), c = 11.1995 (13) Å, \beta–101.668 (9), with Z = 4, each of the hydroxyl groups acts as …
Number of citations: 27 scripts.iucr.org
D Fritsch, L Vakhtangishvili… - … Science, Part A, 2002 - Taylor & Francis
1,1-Tris(4-hydroxyphenyl)ethane, THPE, was silylated with chlorotrimethylsilane and the silylated THPE was polycondensed with 1,4-bis(4-fluorobenzoyl)benzene, BFBB, in dry N-…
Number of citations: 28 www.tandfonline.com

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